molecular formula C19H22N2 B14598970 (E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine CAS No. 61200-97-3

(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine

Cat. No.: B14598970
CAS No.: 61200-97-3
M. Wt: 278.4 g/mol
InChI Key: ZEOQGYVJWPEWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine is an organic compound that features a piperidine ring, a benzyl group, and a phenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine typically involves the condensation of benzylamine with 2-(piperidin-1-yl)benzaldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a corresponding amide.

    Reduction: The imine can be reduced to form an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of benzylamide derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated benzyl or phenyl derivatives.

Scientific Research Applications

(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Benzylamine: Contains a benzyl group attached to an amine.

    Phenylmethanimine: Features a phenyl group connected to an imine.

Uniqueness

(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine is unique due to its combination of a piperidine ring, benzyl group, and phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

61200-97-3

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

N-benzyl-1-(2-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C19H22N2/c1-3-9-17(10-4-1)15-20-16-18-11-5-6-12-19(18)21-13-7-2-8-14-21/h1,3-6,9-12,16H,2,7-8,13-15H2

InChI Key

ZEOQGYVJWPEWSU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C=NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.